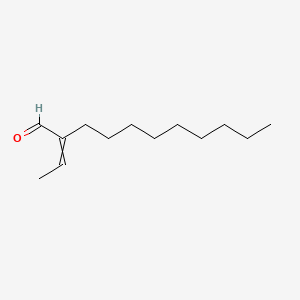
Undecanal, 2-ethylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecanal, 2-ethylidene-: is an organic compound with the chemical formula C11H20O . It is an aldehyde with an eleven-carbon chain and a double bond at the second carbon position. This compound is known for its distinctive odor and is used in various applications, including perfumery and flavoring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Undecanal, 2-ethylidene- can be synthesized through several methods. One common method involves the hydroformylation of decene . This process involves the reaction of decene with carbon monoxide and hydrogen in the presence of a rhodium or cobalt catalyst to form undecanal, which can then be further processed to introduce the ethylidene group.
Industrial Production Methods: In industrial settings, the production of undecanal, 2-ethylidene- typically involves large-scale hydroformylation processes. The reaction conditions are carefully controlled to optimize yield and purity. The process may involve high pressures and temperatures, as well as the use of specialized catalysts to ensure efficient conversion.
Analyse Des Réactions Chimiques
Types of Reactions: Undecanal, 2-ethylidene- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The ethylidene group can participate in substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: The major product is 2-ethylideneundecanoic acid.
Reduction: The major product is 2-ethylideneundecanol.
Substitution: Halogenated derivatives such as 2-bromo-2-ethylideneundecanal can be formed.
Applications De Recherche Scientifique
Undecanal, 2-ethylidene- has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavors due to its distinctive odor.
Mécanisme D'action
The mechanism of action of undecanal, 2-ethylidene- involves its interaction with specific molecular targets. In biological systems, it may act as an antagonist for certain receptors , such as bourgeonal-sensitive receptors in the human olfactory epithelium . This interaction can influence the perception of odors and may have other biological effects.
Comparaison Avec Des Composés Similaires
Undecanal: An aldehyde with a similar structure but without the ethylidene group.
Nonanal: A shorter-chain aldehyde with nine carbon atoms.
Decanal: A ten-carbon aldehyde.
Uniqueness: Undecanal, 2-ethylidene- is unique due to the presence of the ethylidene group, which imparts distinct chemical and physical properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with its simpler analogs.
Propriétés
Numéro CAS |
6720-16-7 |
|---|---|
Formule moléculaire |
C13H24O |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
(2Z)-2-ethylideneundecanal |
InChI |
InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-11-13(4-2)12-14/h4,12H,3,5-11H2,1-2H3/b13-4- |
Clé InChI |
UDHFJAGCBKZYMB-PQMHYQBVSA-N |
SMILES |
CCCCCCCCCC(=CC)C=O |
SMILES isomérique |
CCCCCCCCC/C(=C/C)/C=O |
SMILES canonique |
CCCCCCCCCC(=CC)C=O |
Key on ui other cas no. |
6720-16-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















